molecular formula C4H5NOS B13609777 (1,2-Oxazol-3-yl)methanethiol

(1,2-Oxazol-3-yl)methanethiol

Cat. No.: B13609777
M. Wt: 115.16 g/mol
InChI Key: GUJJKIYTFAFPSZ-UHFFFAOYSA-N
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Description

(1,2-Oxazol-3-yl)methanethiol is a heterocyclic compound with the molecular formula C4H5NOS It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which leads to the formation of the oxazole ring . The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (1,2-Oxazol-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

(1,2-Oxazol-3-yl)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Oxazol-3-yl)methanethiol involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing various biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

    Isoxazole derivatives: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.

    Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, leading to different chemical properties.

Properties

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

1,2-oxazol-3-ylmethanethiol

InChI

InChI=1S/C4H5NOS/c7-3-4-1-2-6-5-4/h1-2,7H,3H2

InChI Key

GUJJKIYTFAFPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CS

Origin of Product

United States

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